4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid
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Overview
Description
4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with significant applications in various fields. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions. The presence of multiple functional groups, including chloro, amino, and sulfonyl fluoride, makes it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps:
Formation of the Triazine Ring: The triazine ring is typically synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Phenyl and Butyl Groups: These groups are attached through nucleophilic substitution reactions, where the triazine ring reacts with phenyl and butyl derivatives.
Sulfonyl Fluoride Addition: The sulfonyl fluoride group is introduced using sulfonyl fluoride reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, often involving catalysts and controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are employed under basic or neutral conditions.
Major Products
The major products formed from these reactions include substituted triazines, sulfonamides, and various derivatives with modified functional groups .
Scientific Research Applications
4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: A simpler triazine derivative with similar reactivity but fewer functional groups.
Atrazine: A widely used herbicide with a triazine core, known for its environmental persistence.
Simazine: Another herbicide with a triazine structure, used for weed control.
Uniqueness
4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid is unique due to its combination of functional groups, providing a versatile platform for chemical modifications and applications in various fields .
Properties
CAS No. |
31368-56-6 |
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Molecular Formula |
C23H31ClFN5O5S2 |
Molecular Weight |
576.1 g/mol |
IUPAC Name |
4-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C21H25ClFN5O2S.C2H6O3S/c1-21(2)27-19(24)26-20(25)28(21)16-10-9-15(18(22)13-16)6-4-3-5-14-7-11-17(12-8-14)31(23,29)30;1-2-6(3,4)5/h7-13H,3-6H2,1-2H3,(H4,24,25,26,27);2H2,1H3,(H,3,4,5) |
InChI Key |
GHBCEECNIZMRMK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)CCCCC3=CC=C(C=C3)S(=O)(=O)F)Cl)N)N)C |
Origin of Product |
United States |
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